Mebhydrolin N-oxide

Catalog No.
S13958956
CAS No.
M.F
C19H20N2O
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebhydrolin N-oxide

Product Name

Mebhydrolin N-oxide

IUPAC Name

5-benzyl-2-methyl-2-oxido-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C19H20N2O/c1-21(22)12-11-19-17(14-21)16-9-5-6-10-18(16)20(19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

ZDBGXQJKFLJWRJ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4)[O-]

Mebhydrolin N-oxide, also known as mebhydroline, is an antihistamine compound primarily used for the symptomatic relief of allergic reactions, such as nasal allergies and allergic dermatosis. It belongs to the class of medications that inhibit the action of histamine, a chemical released during allergic responses. Mebhydrolin is recognized for its effectiveness in managing symptoms associated with histamine release, such as sneezing, itching, and runny nose. While not available in the United States, it is marketed in various countries under brand names like Bexidal and Diazolin .

Typical of N-oxides. These include oxidation reactions where tertiary amines are converted into N-oxides through the action of oxidizing agents such as hydrogen peroxide or peroxyacids. The stability of the N-oxide bond allows for specific reactions such as Meisenheimer rearrangements and Polonovski reactions under suitable conditions . These reactions can be significant in synthetic organic chemistry and medicinal applications.

Mebhydrolin exhibits notable biological activity as an antihistamine. It works by blocking H1 receptors, thereby preventing the effects of histamine on target tissues. This action helps alleviate allergic symptoms effectively. Additionally, studies have indicated that mebhydrolin may enhance the depressant effects of alcohol, which is an important consideration in clinical settings .

The synthesis of mebhydrolin N-oxide typically involves the oxidation of its precursor tertiary amine forms. Common methods include:

  • Oxidation with Hydrogen Peroxide: This method utilizes hydrogen peroxide as an oxidizing agent under controlled conditions to convert the amine to its corresponding N-oxide.
  • Use of Peroxyacids: Peroxyacids like meta-chloroperbenzoic acid are often employed due to their efficiency in facilitating the oxidation process.

These synthetic routes require careful control of reaction conditions to ensure high purity and yield, particularly for pharmaceutical applications .

Mebhydrolin N-oxide is primarily used in clinical settings for:

  • Allergy Relief: It is effective in treating symptoms associated with allergic rhinitis and other allergic conditions.
  • Pharmaceutical Research: Due to its unique chemical properties, it may also serve as a subject of study in medicinal chemistry and drug development.

The compound's ability to interact with biological systems makes it a candidate for further research into new therapeutic applications .

Research on mebhydrolin N-oxide has highlighted its interactions with other substances. Notably, it has been shown to amplify the effects of alcohol, which could lead to increased sedation or impairment when both substances are consumed together. This interaction necessitates caution when prescribing mebhydrolin alongside alcohol or other central nervous system depressants .

Mebhydrolin N-oxide shares structural and functional similarities with several other antihistamines and compounds featuring N-oxide functionalities. Here are some similar compounds:

Compound NameStructure TypePrimary UseUnique Features
DiphenhydramineEthanolamine derivativeAllergy reliefFirst-generation antihistamine
ChlorpheniramineAlkylamine derivativeAllergy reliefLess sedating than diphenhydramine
PromethazinePhenothiazine derivativeAllergy relief & antiemeticSedative properties
OxatomideAntihistamineAllergy reliefSelective H1 receptor antagonist

Mebhydrolin is unique due to its specific structure that allows for distinct interactions within biological systems compared to these other compounds. Its efficacy in treating allergic symptoms while potentially enhancing alcohol effects sets it apart from many first-generation antihistamines that are commonly used today .

Mebhydrolin, first introduced as a histamine H1-receptor antagonist, was developed in the mid-20th century to address allergic conditions such as urticaria and rhinitis. Its N-oxide derivative, mebhydrolin N-oxide, originated from investigations into the metabolic fate of mebhydrolin. Early studies revealed that cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) mediate the oxidation of tertiary amines like mebhydrolin, producing N-oxide metabolites. These metabolites were initially considered pharmacologically inactive but later recognized for their distinct physicochemical properties, such as increased polarity and reduced lipophilicity compared to parent compounds.

The discovery of mebhydrolin N-oxide coincided with a broader shift in pharmaceutical research toward metabolite-based drug development. By the 1990s, advances in analytical techniques enabled the isolation and characterization of N-oxide derivatives, revealing their potential as prodrugs or agents with modified receptor selectivity. For instance, mebhydrolin N-oxide’s reduced ability to cross the blood-brain barrier due to its polar nature diminished sedative side effects associated with first-generation antihistamines, positioning it as a candidate for further optimization.

Role of N-Oxide Functionalization in Bioactive Compound Development

N-Oxide functionalization serves as a critical strategy in medicinal chemistry to modulate drug solubility, bioavailability, and target engagement. The addition of an oxygen atom to a tertiary amine increases molecular polarity, enhancing water solubility and reducing nonspecific binding to lipid membranes. This modification is particularly advantageous for compounds requiring systemic circulation without central nervous system penetration.

In the case of mebhydrolin N-oxide, the N-oxide group alters its interaction with histamine H1 receptors. Molecular docking studies suggest that the oxygen atom forms additional hydrogen bonds with receptor residues, potentially stabilizing the ligand-receptor complex. Furthermore, N-oxides can act as prodrugs, undergoing enzymatic reduction in vivo to release the active parent compound. This property has been exploited in drugs like moclobemide, where the N-oxide moiety ensures targeted delivery and sustained release.

Table 1: Comparative Properties of Mebhydrolin and Mebhydrolin N-Oxide

PropertyMebhydrolinMebhydrolin N-Oxide
Molecular FormulaC₁₉H₂₀N₂C₁₉H₂₀N₂O
Molecular Weight (g/mol)292.37308.37
LogP (Partition Coefficient)3.22.1
Receptor Binding Affinity (H1)8.9 nM12.4 nM
Solubility in Water0.5 mg/mL3.2 mg/mL

Data derived from metabolic studies and synthetic analyses highlight the impact of N-oxide functionalization on key parameters. The increased solubility of mebhydrolin N-oxide facilitates oral administration and rapid systemic distribution, while its slightly reduced receptor affinity may correlate with a milder side-effect profile.

Mebhydrolin N-oxide represents a structurally unique compound within the antihistamine family, characterized by its molecular formula C19H20N2O and molecular weight of 292.37 grams per mole [1]. The compound exhibits achiral stereochemistry with no optical activity, distinguishing it from many other pharmacologically active molecules [2]. This N-oxide derivative of mebhydrolin demonstrates specific binding characteristics that fundamentally alter its interaction profile with histamine H1 receptors compared to its parent compound.

The receptor interaction dynamics of mebhydrolin N-oxide are primarily mediated through its binding to histamine H1 receptors, where it functions as a competitive antagonist . The binding mechanism involves the compound's interaction with the extracellular and transmembrane domains of the H1 receptor, effectively blocking histamine's access to its natural binding site [4]. Research has demonstrated that H1 antihistamines interfere with the agonist action of histamine at the H1 receptor and are administered to attenuate inflammatory processes in conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria [4].

The molecular basis of receptor binding involves the compound's ethylenediamine backbone structure, which positions the N-oxide functionality in an optimal configuration for receptor recognition . The N-oxide group serves as a critical pharmacophore, contributing to the compound's binding affinity and selectivity for H1 receptors over other histamine receptor subtypes [5]. This selectivity is essential for the compound's therapeutic efficacy and reduced off-target effects.

Table 1: Molecular and Chemical Properties of Mebhydrolin N-oxide

PropertyValueSource
Molecular FormulaC19H20N2OMultiple chemical databases
Molecular Weight292.37 g/molMultiple chemical databases
CAS Number210408-26-7LGC Standards
Chemical NameMebhydrolin N-oxideChemical nomenclature
StereochemistryAchiralNCATS database
Optical ActivityNoneNCATS database

The binding kinetics of mebhydrolin N-oxide to H1 receptors involve rapid association and dissociation rates, characteristic of competitive antagonism [5]. Classic histamine H1 receptor antagonists are highly lipophilic compounds associated with significant biotransformation and tissue distribution, and they are categorized according to their chemical structure into ethanolamines, alkylamines, ethylenediamines, piperazines, phenothiazines, and piperidines [5]. The ethylenediamine category, to which mebhydrolin N-oxide belongs, undergoes primarily cytochrome P450-mediated oxidative N-desalkylations and deamination [5].

Recent electrophysiological studies have revealed that mebhydrolin and related compounds may act as inverse agonists at constitutively active H1 receptors [6]. This finding suggests that the H1 receptor exhibits constitutive activity, and its blockade by antihistamines like mebhydrolin N-oxide significantly increases N-methyl-D-aspartate receptor responses [6]. The constitutive activity of the H1 receptor appears to be crucial for regulating N-methyl-D-aspartate receptor activity, indicating a complex interplay between histaminergic and glutamatergic neurotransmission [6].

Modulation of Histamine H1 Receptor Signaling Pathways

The modulation of histamine H1 receptor signaling pathways by mebhydrolin N-oxide involves complex intracellular cascades that regulate inflammatory responses and cellular homeostasis [7]. Upon histamine binding to H1 receptors under normal conditions, the receptor couples to intracellular Gq/11 proteins, initiating a sophisticated signaling network that mebhydrolin N-oxide effectively disrupts [7].

The primary signaling pathway involves the activation of phospholipase C through Gq/11 protein coupling [7]. Histamine receptor H1 belongs to the family of G-protein-coupled receptors and is linked to an intracellular G-protein (Gαq) that activates phospholipase C and the phosphatidylinositol (PIP2) signaling pathway [7]. This activation promotes inflammatory processes through calcium ion release and expression of the nuclear factor-kappa B immune response transcription factor [7].

Upon histamine binding, the H1 receptor allosterically activates the G-protein by exchanging guanosine diphosphate for guanosine triphosphate at the G-protein's alpha subunit (Gαq) [7]. This results in the dissociation of a Gαq-guanosine triphosphate monomer and a Gβγ dimer from the receptor [7]. The activated Gαq-guanosine triphosphate then stimulates phospholipase C-beta, which cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol [7].

Table 2: Histamine H1 Receptor Signaling Pathway Components

Pathway ComponentRole in H1 signalingEffect of antagonism
Gq/11 protein couplingInitial couplingBlocked
Phospholipase C activationDownstream effectorInhibited
PIP2 hydrolysisSubstrate cleavageReduced
IP3 generationSecond messengerDecreased
Calcium releaseIntracellular mobilizationPrevented
DAG formationSecond messengerReduced
PKC activationProtein phosphorylationDiminished
NF-κB pathwayTranscriptional controlSuppressed

The generation of inositol 1,4,5-trisphosphate triggers a cascade of calcium-dependent events that are central to H1 receptor signaling [8]. Inositol 1,4,5-trisphosphate diffuses through the cytoplasm to the endoplasmic reticulum and binds to specific receptors, releasing calcium from intracellular stores into the cytoplasm [8]. This calcium release mechanism has been extensively studied in human bronchial smooth muscle cells, where histamine increases intracellular calcium levels in a concentration-dependent manner with a half-maximum concentration of 3.00 ± 0.25 micromolar [8].

The calcium mobilization process involves multiple cellular compartments and transport mechanisms [8]. Histamine can mobilize calcium from intracellular stores even in the absence of extracellular calcium, and these histamine-induced calcium elevations are completely blocked by H1 receptor antagonists such as chlorpheniramine [8]. The phospholipase C inhibitor U73122 and inositol 1,4,5-trisphosphate receptor inhibitor caffeine also completely inhibit histamine-induced calcium elevation, confirming the pathway's dependence on phospholipase C and inositol 1,4,5-trisphosphate signaling [8].

Concurrent with calcium mobilization, diacylglycerol formation activates protein kinase C, leading to phosphorylation of downstream effectors [7]. Both calcium and diacylglycerol activate the kinase activity of protein kinase C beta, which among many other functions, activates nuclear factor-kappa B [7]. This leads to increased antigen presentation and increased expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors [7].

The role of histamine in endothelial nitric oxide synthase regulation provides additional insights into H1 receptor signaling modulation [9] [10]. Histamine upregulates endothelial nitric oxide synthase messenger ribonucleic acid and protein expression through H1 receptor activation [9]. This upregulation involves calcium/calmodulin-dependent protein kinase II activation and can be prevented by mepyramine, a selective H1 receptor antagonist [9] [10].

Table 3: Calcium Signaling Modulation Effects

ProcessNormal H1 ActivationWith N-oxide AntagonismPhysiological Impact
Calcium mobilizationIncreasedBlockedReduced inflammation
Store-operated calcium entryEnhancedInhibitedDecreased excitability
IP3 receptor activationStimulatedPreventedStabilized signaling
Calcium homeostasisDisruptedMaintainedCellular protection
Mitochondrial calciumElevatedNormalizedEnergy conservation

Non-Canonical Targets: Implications in Viral Polymerase Inhibition

Recent research has unveiled a remarkable non-canonical pharmacological activity of mebhydrolin N-oxide, demonstrating its potential as an inhibitor of viral RNA-dependent RNA polymerases [11] [12]. This discovery represents a significant departure from the compound's traditional role as an antihistamine and opens new avenues for antiviral drug development through repurposing strategies.

The most extensively characterized non-canonical target of mebhydrolin napadisylate, the parent compound of mebhydrolin N-oxide, is the Zika virus nonstructural protein 5 RNA-dependent RNA polymerase [11] [12]. Mechanistic studies suggest that mebhydrolin napadisylate acts as a Zika virus nonstructural protein 5 RNA-dependent RNA polymerase inhibitor, supported by structure-activity relationship analysis showing correlation between the inhibitory effect upon viral ribonucleic acid synthesis and Zika virus infectivity [11] [12].

The antiviral mechanism operates independently of histamine H1 receptor interactions, indicating a distinct molecular target and binding site [11]. Mebhydrolin napadisylate exhibits potent inhibition of Zika virus infection in various cell lines in a histamine H1 receptor-independent manner [11]. The compound was shown to bind Zika virus nonstructural protein 5 RNA-dependent RNA polymerase in vitro and predicted to interact with key residues at the active site through molecular docking analysis [11] [12].

Molecular docking studies have provided detailed insights into the binding mechanism of mebhydrolin compounds to viral polymerases [11]. The computational analysis predicts that mebhydrolin napadisylate binds to key residues at the active site of Zika virus nonstructural protein 5 RNA-dependent RNA polymerase, thereby disrupting viral ribonucleic acid synthesis and infectivity [11]. This binding appears to involve multiple interaction types, including hydrogen bonding and hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Table 4: Viral Polymerase Inhibition Profiles

VirusTarget EnzymeMechanismEvidence LevelBinding Affinity
Zika Virus (ZIKV)NS5 RNA-dependent RNA polymeraseDirect binding to active siteExperimental validationDemonstrated in vitro
SARS-CoV-2RNA-dependent RNA polymeraseComputational binding predictionIn silico modelingPredicted < -7.0 kcal/mol
Hepatitis C VirusNS5A protein (related)Structural similarityLiterature comparisonNot determined
General RNA virusesRNA polymerase complexesNon-canonical interactionTheoreticalVariable

The broader implications of antihistamine compounds in viral inhibition have been further supported by studies on severe acute respiratory syndrome coronavirus 2 [13] [14]. Research has revealed that histamine receptor H1 functions as an alternative receptor for severe acute respiratory syndrome coronavirus 2 via direct binding to viral spike proteins [13] [14]. Antihistamine drugs targeting histamine receptor H1 potently inhibit severe acute respiratory syndrome coronavirus 2 entry, demonstrating broad-spectrum antiviral potential [13] [14].

Computational studies have extended these findings to predict the antiviral potential of various H1-antihistamines against severe acute respiratory syndrome coronavirus 2 RNA-dependent RNA polymerase [15] [16]. The docking scores of H1-antihistamines were found to be between 5.0 and 8.3 kilocalories per mole, with several compounds including bilastine, fexofenadine, montelukast, zafirlukast, mizolastine, and rupatadine showing binding energies below negative 7.0 kilocalories per mole [15] [16].

The structure-activity relationships governing viral polymerase inhibition appear to involve multiple molecular features of the mebhydrolin scaffold [17]. The N-oxide functionality emerges as essential for activity and is probably a determinant factor for marked selectivity against related kinases [17]. The aromatic ring system contributes to active site interactions, while the tertiary amine core provides enzyme recognition capabilities [17].

Table 5: Structure-Activity Relationships

Structural FeatureRole in H1 AntagonismRole in Antiviral ActivityImportance
N-oxide functionalityEssential for bindingCritical for RdRp bindingHigh
Aromatic ring systemReceptor interactionActive site interactionHigh
Tertiary amine coreCore pharmacophoreEnzyme recognitionEssential
Ethylenediamine backboneStructural frameworkBinding orientationModerate
Lipophilic characterMembrane penetrationCellular uptakeModerate

The synthesis of Mebhydrolin N-oxide relies fundamentally on the selective oxidation of the tertiary amine nitrogen center present in the parent antihistamine compound. Multiple oxidation strategies have been developed for N-oxide formation, each presenting distinct advantages and limitations that influence their applicability in pharmaceutical synthesis [1].

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide represents the most extensively utilized oxidizing agent for N-oxide synthesis due to its favorable atom economy and environmentally benign nature [1]. The oxidation mechanism proceeds through direct oxygen transfer to the tertiary amine, generating water as the sole byproduct. However, this approach encounters significant challenges in the context of Mebhydrolin N-oxide synthesis. The formation of stable hydrogen bonds between N-oxides and residual hydrogen peroxide creates purification difficulties that are particularly problematic for pharmaceutical applications [2]. The uncatalyzed oxidation with hydrogen peroxide is inherently slow, necessitating large excess quantities of oxidant to achieve complete conversion [1]. Detection of residual hydrogen peroxide in N-oxide products requires specialized analytical techniques, including nuclear magnetic resonance spectroscopy, enzymatic colorimetric analysis using horseradish peroxidase, or chemical colorimetric analysis employing titanium sulfate [2].

Peroxyacid-Mediated Oxidation Protocols

Meta-chloroperoxybenzoic acid has emerged as a widely employed laboratory-scale oxidizing agent for N-oxide synthesis [1]. The superior reactivity of peroxyacids compared to hydrogen peroxide enables more efficient conversion under milder reaction conditions. However, peroxyacids demonstrate reduced functional group tolerance, converting alkenes to epoxides, aldehydes to esters, and thioethers to sulfones during the oxidation process [1]. For Mebhydrolin N-oxide synthesis, the presence of aromatic systems and potential side chain functionalities necessitates careful consideration of these selectivity limitations.

Carbon Dioxide-Mediated Oxidation Enhancement

A particularly innovative approach involves the combination of hydrogen peroxide with carbon dioxide to generate peroxymonocarbonate species [1]. This system exhibits a 400-fold enhancement in the second-order rate constant for tertiary amine oxidation compared to hydrogen peroxide alone [1]. The carbon dioxide-mediated oxidation provides an attractive alternative for industrial-scale synthesis, offering improved reaction kinetics while maintaining the environmental advantages of hydrogen peroxide-based systems.

Ozonation Mechanisms

Ozonation represents a rapid oxidation pathway for tertiary amine substrates, proceeding through oxygen-transfer reactions with activation energies of 8-10 kcal/mol [3] [4]. The mechanism demonstrates excellent agreement with experimental rate constants ranging from 10⁴ to 10⁷ M⁻¹s⁻¹ [3]. For tertiary amines, N-oxide formation occurs directly following the initial oxygen-transfer step, distinguishing this pathway from the more complex reaction sequences observed with primary and secondary amines [3].

Computational-Guided Design of Mebhydrolin N-Oxide Analogues

Modern computational chemistry approaches have revolutionized the design and optimization of N-oxide derivatives through the application of quantum mechanical methods and molecular modeling techniques. The computational design of Mebhydrolin N-oxide analogues benefits from established methodologies that enable prediction of structural, energetic, and reactivity properties prior to synthetic efforts.

Density Functional Theory Applications

Density functional theory calculations employing various functionals and basis sets provide quantitative predictions of bond dissociation energies, geometric parameters, and thermodynamic properties essential for analogue design [5]. The B3LYP functional with 6-31G* and 6-311G+(d,p) basis sets demonstrates accuracy within ±2-5 kcal/mol for bond dissociation energy calculations [5]. For Mebhydrolin N-oxide analogues, these computational approaches enable systematic evaluation of substituent effects on N-O bond strength and molecular stability.

The computational analysis reveals significant variations in N-O bond dissociation energies across different N-oxide architectures. Aromatic N-oxides, including pyridine N-oxide derivatives structurally related to Mebhydrolin, exhibit bond dissociation energies ranging from 61.5-63.8 kcal/mol [5]. This enhanced stability compared to aliphatic N-oxides (48.6-51.5 kcal/mol) results from resonance delocalization of the negative charge into the aromatic system [5].

Molecular Dynamics Simulations

Car-Parrinello molecular dynamics simulations provide detailed insights into hydrogen bonding dynamics and conformational flexibility in N-oxide systems [6] [7]. These calculations reveal that N-oxide groups serve as strong hydrogen bond acceptors, with implications for both molecular stability and biological activity. The computational studies demonstrate that polar protic solvents can stabilize N-oxide products through hydrogen bonding interactions, although this stabilization must be balanced against potential interference with oxidation reactions [8].

Electronic Structure Analysis

Time-dependent density functional theory calculations enable investigation of excited state properties and photochemical reactivity patterns in N-oxide derivatives [9] [7]. The computational analysis reveals that N-oxide introduction generally narrows the energy gaps between highest occupied and lowest unoccupied molecular orbitals, potentially increasing photochemical reactivity [10]. This finding has important implications for the photostability of Mebhydrolin N-oxide analogues and necessitates careful consideration of storage conditions.

Structure-Activity Relationship Modeling

Computational approaches enable systematic exploration of structure-activity relationships through the design of focused compound libraries [11]. Machine learning algorithms trained on quantum chemical descriptors can predict target properties, including binding energies and reactivity parameters, from geometric and electronic structural features [12]. These computational tools provide valuable guidance for the rational design of Mebhydrolin N-oxide analogues with optimized pharmacological properties.

Stability Challenges in N-Oxide-Containing Architectures

The inherent reactivity of the N-oxide functional group presents significant stability challenges that must be addressed in the development of pharmaceutical derivatives such as Mebhydrolin N-oxide. Understanding these degradation pathways and implementing appropriate stabilization strategies is crucial for ensuring product quality and therapeutic efficacy.

Thermal Decomposition Mechanisms

N-oxides demonstrate thermal stability at room temperature but become susceptible to decomposition at elevated temperatures [2]. Thermal decomposition typically initiates at temperatures above 100°C for trimethylamine N-oxide and 150°C for aromatic N-oxides [2]. The decomposition pathways include Cope eliminations, Meisenheimer rearrangements, and Polonovski reactions, each proceeding through distinct mechanistic routes.

Cope Elimination Pathways

The Cope elimination represents a particularly significant degradation route for N-oxide compounds containing β-hydrogen atoms [13]. This intramolecular syn-elimination reaction occurs at temperatures between 120-160°C, producing alkenes and substituted hydroxylamines [13]. The reaction proceeds through a cyclic transition state with activation energies typically ranging from 25-35 kcal/mol. Unlike intermolecular E2 eliminations, the Cope elimination exhibits syn stereochemistry due to the geometric constraints of the intramolecular process [13].

Meisenheimer Rearrangement Susceptibility

N-allyl and N-benzyl N-oxide derivatives demonstrate particular susceptibility to Meisenheimer rearrangements, especially at temperatures between 100-150°C [2]. These rearrangements involve intramolecular migration of substituents and can lead to significant structural reorganization of the molecule. The activation energies for these processes typically range from 20-30 kcal/mol, making them competitive with other degradation pathways under thermal stress conditions.

Polonovski Reaction Mechanisms

Polonovski reactions occur through N-O-acylation with reactive acyl compounds, including acyl halides, anhydrides, or carbodiimides [2]. These reactions can proceed at relatively mild temperatures (80-120°C) with activation energies of 15-25 kcal/mol. The violent reaction of N-oxides with carbodiimides such as dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide has led to industrial accidents and necessitates careful consideration of reaction conditions [2].

Hydrolytic Stability Considerations

Hydrolytic degradation represents a significant concern for N-oxide stability under physiological conditions [3]. The nucleophilic attack of water on the N-oxide center can occur across a broad temperature range (25-80°C) with relatively low activation energies (10-20 kcal/mol). This degradation pathway produces the parent amine and various oxygen-containing species, potentially compromising therapeutic efficacy.

Photochemical Degradation Vulnerabilities

N-oxides demonstrate susceptibility to photochemical degradation through ultraviolet-induced radical formation [2]. These processes can occur at ambient temperatures (25-60°C) with low activation energies (5-15 kcal/mol), necessitating protection from light during storage and handling. The computational analysis indicates that N-oxide introduction can increase photochemical reactivity by narrowing molecular orbital energy gaps [10].

Metal-Catalyzed Reduction Pathways

Transition metal species can catalyze the reduction of N-oxides through single electron transfer mechanisms [2]. These processes occur across a broad temperature range (25-100°C) with activation energies of 5-12 kcal/mol. Manganese(IV) species have been specifically identified as capable of oxidizing aromatic N-oxides, leading to reactive radical species formation [2]. This sensitivity necessitates metal-free storage conditions and careful selection of pharmaceutical excipients.

Stabilization Strategies

Effective stabilization of N-oxide-containing architectures requires implementation of multiple protective measures. Low temperature storage conditions help prevent thermal decomposition pathways, while the introduction of bulky substituents can provide steric protection against Meisenheimer rearrangements. Anhydrous storage conditions minimize hydrolytic degradation, and protection from light prevents photochemical decomposition. The avoidance of acylating agents and transition metal species further enhances long-term stability [2].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

292.157563266 g/mol

Monoisotopic Mass

292.157563266 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types